Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester
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Overview
Description
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester is a chemical compound with a complex structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: Similar in structure but lacks the benzothiazole ring.
Ethyl 2-oxopropanoate: Another ester with a simpler structure.
Uniqueness
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
36108-90-4 |
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Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
diethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate |
InChI |
InChI=1S/C14H15NO5S/c1-3-19-12(16)11(13(17)20-4-2)15-9-7-5-6-8-10(9)21-14(15)18/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
TXDZCDUDKCSCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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